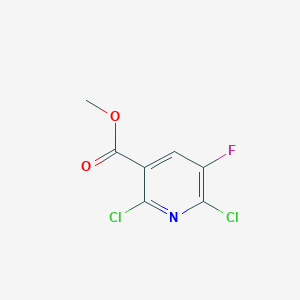

Methyl 2,6-dichloro-5-fluoronicotinate

Übersicht

Beschreibung

Methyl 2,6-dichloro-5-fluoronicotinate is an organic compound with the molecular formula C(_7)H(_4)Cl(_2)FNO(_2) It is a derivative of nicotinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloro-5-fluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-dichloro-5-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) can be employed, though care must be taken to avoid over-oxidation.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinates.

Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 2,6-dichloro-5-fluoronicotinate serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly naphthyridine antibacterial agents. The compound can be synthesized through several methods, including:

- Fluorination Reactions : The compound can be produced by reacting methyl 2,6-dichloronicotinate with fluorinating agents. This process is essential for creating derivatives that exhibit enhanced biological activity .

- Improved Synthetic Processes : Recent patents describe improved methods for synthesizing 2,6-dichloro-5-fluoronicotinic acid and its derivatives using less expensive starting materials and fewer reaction steps, resulting in higher yields .

Agricultural Applications

The compound has shown promise as an active ingredient in pesticides and herbicides due to its biological activity against pests. Its application in agriculture includes:

- Pesticide Formulations : this compound may be utilized in developing formulations that target specific pests while minimizing environmental impact.

- Herbicide Development : The compound’s structural characteristics allow it to interfere with biological processes in target weeds, making it a candidate for herbicide development.

Biological Research

Research into the biological activities of this compound has revealed several potential applications:

- Antibacterial Activity : Studies indicate that this compound exhibits antibacterial properties, making it a subject of interest for developing new antibiotics .

- Interaction Studies : The reactivity of this compound with various biological molecules is under investigation to understand its mechanism of action and potential therapeutic uses .

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound:

- Synthesis Efficiency : A study highlighted an efficient method for synthesizing methyl 2,6-dihydroxy-5-fluoronicotinate from readily available precursors using sodium methoxide as a catalyst. This method yielded high purity products suitable for further reactions .

- Biological Activity Assessment : Another research effort evaluated the antibacterial efficacy of various derivatives of this compound against common pathogens, demonstrating significant inhibitory effects that warrant further exploration for therapeutic applications.

- Agricultural Efficacy Trials : Field trials assessing the effectiveness of formulations containing this compound showed promising results in controlling pest populations while maintaining crop health.

Wirkmechanismus

The mechanism by which methyl 2,6-dichloro-5-fluoronicotinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 2,6-dichloronicotinate: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.

Methyl 5-fluoronicotinate: Lacks the chlorine atoms, resulting in different physical and chemical properties.

Methyl 2-chloro-5-fluoronicotinate: Contains only one chlorine atom, which may affect its stability and reactivity.

Uniqueness: Methyl 2,6-dichloro-5-fluoronicotinate is unique due to the combination of chlorine and fluorine atoms on the nicotinate structure. This combination can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

Methyl 2,6-dichloro-5-fluoronicotinate (MDCFN) is a synthetic compound that has garnered attention for its potential biological activities, particularly in drug discovery and agricultural applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

MDCFN is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄Cl₂FNO₂ |

| Molecular Weight | 224.017 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 269.9 ± 40.0 °C |

| Flash Point | 117.1 ± 27.3 °C |

The biological activity of MDCFN is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : MDCFN can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes and signaling pathways.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction and cellular responses.

- Induction of Oxidative Stress : MDCFN has been shown to generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

Biological Activity and Applications

Research indicates that MDCFN exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that MDCFN may possess antimicrobial activity, making it a candidate for development as an agricultural pesticide or herbicide.

- Therapeutic Potential : MDCFN is being explored for its potential therapeutic effects in treating diseases associated with oxidative stress and inflammation. Its structural similarities to other biologically active compounds enhance its applicability in medicinal chemistry.

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] investigated the antimicrobial efficacy of MDCFN against various bacterial strains. The results indicated that MDCFN exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an agricultural pesticide.

Research on Enzyme Inhibition

In another study, MDCFN was evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and cancer progression. The findings revealed that MDCFN effectively inhibited DHODH activity in vitro, demonstrating promise as a therapeutic agent for cancer treatment .

Comparative Analysis with Similar Compounds

MDCFN shares structural similarities with other fluorinated pyridine derivatives. A comparison of their properties highlights the unique features of MDCFN:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Nicotinate | C₇H₉NO₂ | Lacks halogens; primarily used as a dietary supplement |

| 2,6-Dichloronicotinic Acid | C₆H₃Cl₂N₁O₂ | Acidic form; used in herbicides |

| Ethyl 4-Amino-2,6-Dichloro-5-Fluoronicotinate | C₈H₈Cl₂FNO₂ | Contains an amino group; explored for anticancer activity |

Eigenschaften

IUPAC Name |

methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADLLLSMEPLCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379536 | |

| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189281-66-1 | |

| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.